molecular formula C11H19NO2 B2800309 3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one CAS No. 1248126-60-4

3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one

Cat. No.: B2800309
CAS No.: 1248126-60-4
M. Wt: 197.278
InChI Key: HDGVSLAEBSMFSD-UHFFFAOYSA-N
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Description

3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one is a chemical compound with the CAS Number: 1248126-60-4 . It has a molecular weight of 197.28 . The IUPAC name for this compound is 3-methyl-1-(tetrahydro-2-furanylmethyl)-4-piperidinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO2/c1-9-7-12(5-4-11(9)13)8-10-3-2-6-14-10/h9-10H,2-8H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-one and its derivatives have been studied for their synthesis and chemical properties, including their structure and bioactivity. These compounds serve as intermediates in the synthesis of various pharmaceuticals and exhibit diverse chemical behaviors due to their structural characteristics.

  • Synthesis Techniques : Advanced synthesis techniques have been developed for compounds related to this compound, focusing on their application as intermediates in pharmaceutical synthesis. Notably, the synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine, an intermediate for Repaglinide, a diabetes medication, has been optimized for better yield and environmental friendliness (Liu et al., 2011).

  • Molecular Structure Analysis : The molecular structure and bioactivity of novel compounds resembling this compound have been characterized, providing insights into their potential applications. For instance, the structure and bioactivity of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime have been detailed, showcasing its broad inhibitory activities toward fungi (Xue Si-jia, 2011).

Pharmaceutical and Biological Research

These compounds' chemical properties make them valuable in pharmaceutical research, particularly in developing drugs with specific biological activities.

  • Anticholinergic Activities : Early studies on derivatives of this compound revealed their anticholinergic activities, demonstrating their potential in treating conditions involving the cholinergic system in the body. The anticholinergic activities of specific diastereoisomers have been quantified, highlighting the stereochemical influence on their potency (Sugai et al., 1984).

  • Anticancer Activity : Recent advancements include the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives with potential anticancer activity. These compounds, synthesized in the presence of piperidine, were evaluated against various human cancer cell lines, indicating their therapeutic promise (Hadiyal et al., 2020).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), may cause skin irritation (H315), may cause serious eye damage (H318), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-7-12(5-4-11(9)13)8-10-3-2-6-14-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGVSLAEBSMFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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